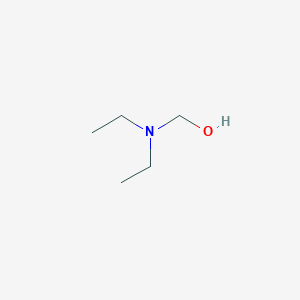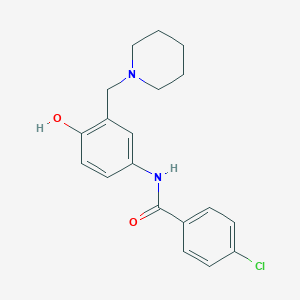
Benzanilide, 4-chloro-4'-hydroxy-3'-(piperidino)methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzanilide, 4-chloro-4'-hydroxy-3'-(piperidino)methyl-, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzanilide, which is a white crystalline solid that is widely used in the pharmaceutical industry. The addition of a piperidine and a hydroxyl group to the benzanilide molecule results in the formation of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide, which exhibits unique properties that make it an attractive target for scientific investigation.
Mecanismo De Acción
The mechanism of action of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide involves its binding to specific receptors in the brain. This binding results in a change in the activity of these receptors, which can have a variety of effects on physiological processes. For example, the binding of this compound to the dopamine D2 receptor can result in a decrease in dopamine release, which can lead to a reduction in motor activity and a decrease in reward-seeking behavior.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide are complex and depend on the specific receptors that it binds to. In general, this compound has been shown to modulate the activity of several neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This modulation can have a variety of effects on behavior, including changes in mood, motivation, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide in laboratory experiments is its well-established synthesis method. This allows researchers to easily obtain the compound for use in their experiments. Additionally, the compound has been extensively studied, and its effects on various physiological processes are well-understood.
One limitation of using this compound is its specificity for certain receptors in the brain. While this specificity can be an advantage in some experiments, it can also limit the range of experiments that can be performed. Additionally, the compound's effects on behavior can be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experiments.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the compound's effects on neurotransmitter systems in the brain, which could lead to the development of new treatments for a variety of conditions. Finally, new synthesis methods and modifications to the compound could lead to the development of more potent and specific analogs for use in scientific research.
Métodos De Síntesis
The synthesis of 4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide involves the reaction of benzanilide with piperidine and 4-chlorobutyraldehyde. The reaction proceeds through a series of steps, including nucleophilic addition, dehydration, and reduction, to yield the final product. The synthesis of this compound has been well-established and is routinely performed in research laboratories.
Aplicaciones Científicas De Investigación
4-chloro-4'-hydroxy-3'-(piperidino)methyl-benzanilide has been investigated for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and neuroscience. One major area of interest has been its ability to modulate the activity of certain receptors in the brain, such as the dopamine D2 receptor. This receptor is involved in a variety of physiological processes, including motor control, reward, and addiction.
Propiedades
Número CAS |
17183-41-4 |
|---|---|
Nombre del producto |
Benzanilide, 4-chloro-4'-hydroxy-3'-(piperidino)methyl- |
Fórmula molecular |
C19H21ClN2O2 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
4-chloro-N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H21ClN2O2/c20-16-6-4-14(5-7-16)19(24)21-17-8-9-18(23)15(12-17)13-22-10-2-1-3-11-22/h4-9,12,23H,1-3,10-11,13H2,(H,21,24) |
Clave InChI |
ZSZGPTGRAMXVLC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
SMILES canónico |
C1CCN(CC1)CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)O |
Otros números CAS |
17183-41-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



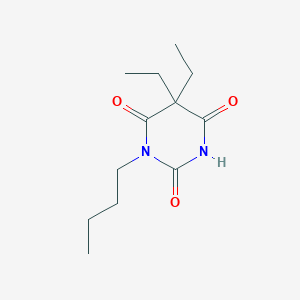

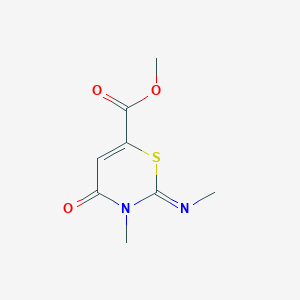

![5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B101159.png)
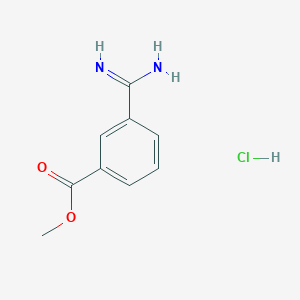



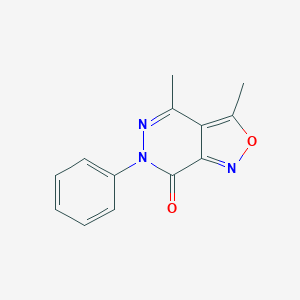
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)


